molecular formula C13H13NO3 B2552506 Ethyl 5-acetyl-1H-indole-2-carboxylate CAS No. 31380-56-0

Ethyl 5-acetyl-1H-indole-2-carboxylate

Cat. No.: B2552506
CAS No.: 31380-56-0
M. Wt: 231.251
InChI Key: VZMCGCQUHGLKMY-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with ethyl acetoacetate under acidic or basic conditions. One common method includes the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to maintain consistent reaction parameters and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in halogenated or nitrated indole derivatives .

Scientific Research Applications

Ethyl 5-acetyl-1H-indole-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl 5-acetyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific acetyl and ethyl ester functional groups, which confer distinct chemical properties and biological activities compared to other indole derivatives.

Biological Activity

Ethyl 5-acetyl-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential applications in drug development.

Chemical Structure

This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the acetyl and carboxylate functional groups enhances its reactivity and biological activity.

Anticancer Properties

Research indicates that derivatives of indole, including this compound, exhibit notable anticancer properties. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A study demonstrated that indole derivatives could effectively inhibit the proliferation of human cancer cells through mechanisms involving the modulation of apoptotic pathways and cell signaling cascades .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Compounds in this class have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds suggest potent antibacterial effects, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

The compound's anti-inflammatory activity is another area of interest. Indole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses. This suggests that this compound may contribute to reducing inflammation in various disease models .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It potentially interacts with receptors involved in pain and inflammatory pathways, thereby modulating their activity.
  • Gene Expression : this compound may influence gene expression related to apoptosis and cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. Modifications on the indole ring or the carboxylic acid moiety can significantly impact biological activity:

ModificationEffect on Activity
Alkyl substitutionsEnhanced lipophilicity and potency
HalogenationImproved binding affinity to targets
Carboxylic acid modificationsAltered solubility and bioavailability

Studies have shown that introducing halogen groups at specific positions on the indole ring can enhance the compound's potency against cancer cells .

Case Studies

Several studies have documented the biological activities of indole derivatives:

  • Anticancer Study : A derivative exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong anticancer potential.
  • Antimicrobial Evaluation : Compounds structurally similar to this compound demonstrated significant antimicrobial activity with MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL against pathogens like E. coli and C. albicans .
  • Inflammation Model : In vivo studies showed that indole derivatives reduced inflammation markers significantly compared to control groups.

Properties

IUPAC Name

ethyl 5-acetyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)12-7-10-6-9(8(2)15)4-5-11(10)14-12/h4-7,14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMCGCQUHGLKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Aluminum chloride (7.75 g, 0.058 mol) was suspended in 200 ml of anhydrous dichloroethane at room temp. followed by a slow addition of acetic anhydride (2.74 mL, 0.03 mol). The mixture was stirred at room temp for 10 minutes after which, 1H-indole-2-carboxylic acid ethyl ester (1b, 5.0 g, 0.0264 mol) was added as a solution in 15 mL of dichloroethane. The reaction mixture was stirred under nitrogen at 40° C. for 10 h. The reaction was quenched with an ice-water mixture and the organic layer was washed with water (3×). The organic phase was dried over anh. Na2SO4, filtered and concentrated in vacuo. Chromatography on SiO2 (4% Ethyl acetate/96% CH2Cl2) provided 3.2 g of 3-acetyl-1H-indole-2-carboxylic acid ethyl ester 2b (52%) and 770 mg of 5-acetyl-1H-indole-2-carboxylic acid ethyl ester 3b (13%).
Quantity
7.75 g
Type
reactant
Reaction Step One
Quantity
2.74 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five

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